2,3,5,6-Tetraphenyl-1,4-dioxine

Descripción

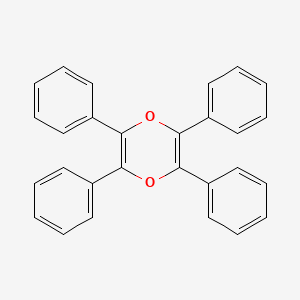

2,3,5,6-Tetraphenyl-1,4-dioxine (TPD) is a six-membered heterocyclic compound consisting of a 1,4-dioxine core substituted with phenyl groups at all four available positions (2,3,5,6). This structure confers a rigid, sterically hindered conformation, often described as a "propeller-like" arrangement due to the orthogonal orientation of the phenyl rings relative to the dioxine plane . The molecule’s eight π-electron system contributes to its unique electronic properties, making it a candidate for applications in aggregation-induced emission (AIE) luminogens and organic electronics .

Historically, TPD synthesis has faced challenges. Early methods by Berger and Summerbell (1959) used benzoin as a starting material with p-toluene sulfonic acid catalysis, yielding only 8% product. Later, Jerumanis and Lalancette (1964) improved the route using methyl benzoate and boron sulfide . These synthetic hurdles contrast with more straightforward protocols for structurally related compounds like tetraphenylpyrazines or diketopyrrolopyrroles (DPPs) .

Propiedades

IUPAC Name |

2,3,5,6-tetraphenyl-1,4-dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABPYSZTYNHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287988 | |

| Record name | 2,3,5,6-tetraphenyl-1,4-dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-24-2 | |

| Record name | NSC53738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-tetraphenyl-1,4-dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-TETRAPHENYL-1,4-DIOXIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetraphenyl-1,4-dioxine typically involves the use of benzoin as a starting material. The process begins with the addition of p-toluenesulfonic acid in a catalytic amount, followed by purification methods to obtain the compound as a precipitate with an 8% yield . Another method involves using methyl benzoate as a starting material, followed by the addition of boron sulfide and subsequent crystallization .

Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic routes mentioned above can be scaled up for larger production. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5,6-Tetraphenyl-1,4-dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenyl groups and the dioxine ring structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Electrophilic aromatic substitution reactions can occur with reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

2,3,5,6-Tetraphenyl-1,4-dioxine has several applications in scientific research:

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate due to its structural similarity to other bioactive compounds.

Mecanismo De Acción

The mechanism by which 2,3,5,6-Tetraphenyl-1,4-dioxine exerts its effects involves interactions with molecular targets and pathways influenced by its phenyl groups and dioxine ring. These interactions can affect the compound’s reactivity, stability, and potential biological activity. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its molecular interactions and pathways .

Comparación Con Compuestos Similares

Table 1: Structural and Electronic Properties of TPD and Analogues

Key Insights :

- Conformational Flexibility : TPD’s propeller structure reduces π-π stacking in solid states, enhancing AIE properties. In contrast, planar DPP derivatives exhibit strong intermolecular interactions, favoring charge transport in semiconductors .

- Electron Density: Fluorinated benzene derivatives (e.g., 2,3,5,6-tetrafluoro-1,4-benzenedimethanol) are electron-deficient, improving thermal stability in polymers (Tg up to 121°C) .

- Synthetic Complexity : TPD synthesis (~8% yield) is less efficient compared to DPPs or carbazole-based systems, which often utilize direct arylation or Stille coupling (yields >60%) .

Functional Comparisons

Antimicrobial Activity

Electron-withdrawing groups at meta/ortho positions enhance activity, whereas para substituents reduce efficacy . TPD’s lack of polar groups limits solubility and bioactivity in this context.

Thermal and Optical Properties

- TPD : Exhibits AIE with high photostability, attributed to restricted intramolecular rotation in aggregated states .

- 4CzTPN : A thermally activated delayed fluorescence (TADF) material with conformational flexibility enabling efficient triplet-to-singlet conversion .

- Fluorinated Polymers: Incorporating 2,3,5,6-tetrafluoro-1,4-benzenedimethanol increases Tg by 30°C compared to non-fluorinated analogues, critical for high-temperature applications .

Substituent Effects

- Phenyl vs. Fluorine : Fluorine substituents reduce electron density and enhance thermal stability, whereas phenyl groups increase steric hindrance and modulate emission properties .

- Cyanomethyl vs. Carbazolyl: Cyanomethyl groups in benzene derivatives favor trans-crystal packing, while carbazolyl groups in 4CzTPN enable multiresonance TADF .

Actividad Biológica

2,3,5,6-Tetraphenyl-1,4-dioxine (CAS No. 6963-24-2) is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dioxine core with four phenyl groups attached. Its chemical structure contributes to its reactivity and interaction with biological systems. The compound is known to undergo various chemical reactions including oxidation and reduction.

The biological activity of this compound can be attributed to several mechanisms:

- Intercalation into DNA : Similar to other dioxin compounds, it may intercalate into the DNA helix, disrupting normal replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to apoptosis in various cancer cell lines .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HepG2 (liver cancer) | 12 | DNA intercalation and ROS generation |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it displays activity against certain bacterial strains; however, further research is needed to quantify this effect and understand the underlying mechanisms.

Study on Cytotoxicity

A notable case study involved the treatment of MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity:

- Low Concentration (5 µM) : Minimal effect on cell viability.

- Medium Concentration (10 µM) : Significant reduction in cell viability (~40%).

- High Concentration (20 µM) : Nearly complete cell death observed.

These findings underscore the potential of this compound as a therapeutic agent in oncology.

Research on Oxidative Stress

Another study focused on the oxidative stress response induced by this compound in HepG2 cells. The results showed a marked increase in ROS levels alongside a decrease in glutathione levels after treatment with the compound. This suggests that the compound's cytotoxic effects may be mediated through oxidative damage to cellular components .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for preparing TPD with high purity, and how can reaction conditions be optimized?

- Methodology : TPD can be synthesized via condensation reactions. A validated approach involves grinding 2,3,5,6-tetraamino-1,4-benzoquinone with benzil (in molar excess) and heating at 115°C for 3 hours under inert conditions. Post-reaction purification includes sequential trituration with hot ethanol and acetone to remove unreacted precursors . Alternative pathways, such as tetraaryl benzene syntheses, may employ palladium-catalyzed cross-coupling or Ullmann reactions, with purity confirmed via HPLC (>98%) and NMR spectroscopy .

Q. What spectroscopic and analytical techniques are critical for characterizing TPD’s structural and electronic properties?

- Methodology : Use ¹H/¹³C NMR to confirm phenyl substitution patterns and aromaticity. FT-IR identifies dioxine ring vibrations (C-O-C stretch at ~1,250 cm⁻¹). X-ray crystallography resolves crystal packing, while UV-Vis and fluorescence spectroscopy probe electronic transitions. For purity, combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS for molecular ion validation) .

Q. What safety protocols are essential for handling TPD in laboratory settings?

- Methodology : TPD’s safety profile aligns with polyaromatic hydrocarbons. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at room temperature, avoiding light. Toxicity assessments (e.g., Ames test) suggest mutagenic potential at high concentrations; dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational methods like DFT elucidate TPD’s aggregation-induced emission (AIE) mechanism?

- Methodology : Perform density functional theory (DFT) calculations to model TPD’s excited-state dynamics. Analyze HOMO-LUMO gaps and intramolecular motion restriction upon aggregation. Compare with experimental photoluminescence (PL) data under varied solvent polarities and aggregation states (e.g., THF/water mixtures). Validate AIE by observing enhanced emission in solid-state vs. solution .

Q. What experimental strategies resolve contradictions in proposed reaction mechanisms for TPD derivatives on metal substrates?

- Methodology : Use bond-resolved scanning tunneling microscopy (BR-STM) to track phenyl migration pathways on Au(111) or Cu(111) surfaces. Couple with DFT to calculate activation energies for radical-mediated rearomatization steps. Cross-reference with in situ XPS to monitor intermediate oxidation states .

Q. How can TPD’s AIE properties be optimized for optoelectronic applications like OLEDs or biosensors?

- Methodology : Modify TPD’s substituents (e.g., electron-withdrawing groups) to tune emission wavelengths. Test AIE efficiency via quantum yield measurements in thin films vs. nanoparticles. Incorporate TPD into device architectures (e.g., spin-coated layers) and evaluate performance metrics (e.g., luminance, stability) under operational conditions .

Q. What methodologies address discrepancies between theoretical predictions and experimental data in TPD’s photophysical behavior?

- Methodology : Conduct time-resolved fluorescence spectroscopy to compare calculated (TD-DFT) and observed excited-state lifetimes. Adjust computational models (e.g., solvent effect corrections, dispersion forces) to reconcile deviations. Validate with single-crystal PL to isolate environmental effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.